![molecular formula C10H18ClNO2 B2391065 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 2230806-82-1](/img/structure/B2391065.png)
2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2230806-82-1 . It has a molecular weight of 219.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C10H17NO2.ClH/c11-6-10 (9 (12)13)5-7-1-3-8 (10)4-2-7;/h7-8H,1-6,11H2, (H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 219.71 .Mécanisme D'action
Baclofen acts as a GABA-B receptor agonist, which leads to the inhibition of neurotransmitter release and the reduction of neuronal excitability. By binding to GABA-B receptors, 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride can decrease the release of excitatory neurotransmitters such as glutamate and increase the release of inhibitory neurotransmitters such as GABA. This leads to a reduction in muscle tone and spasticity.
Biochemical and Physiological Effects
Baclofen has a variety of biochemical and physiological effects. It can reduce muscle tone and spasticity by acting on the nervous system. Baclofen can also reduce anxiety and promote relaxation by increasing GABA release. Additionally, this compound has been shown to have analgesic effects, which may be due to its ability to inhibit the release of excitatory neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Baclofen has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and has a known mechanism of action. Baclofen can be used to study the effects of GABA-B receptor activation in a variety of experimental systems. However, one limitation of 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is that it can have off-target effects, which may complicate experimental results.
Orientations Futures
There are several future directions for research on 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride. One area of interest is the development of new formulations and delivery methods for this compound, which may improve its efficacy and reduce side effects. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the treatment of psychiatric disorders such as anxiety and addiction. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the nervous system.
Méthodes De Synthèse
Baclofen can be synthesized through a variety of methods, including the reaction of 4-chlorobenzyl chloride with 1,3-dioxane to form 4-chlorobenzyl-1,3-dioxane, which is then reacted with sodium cyanide to form 4-cyanobenzyl-1,3-dioxane. The 4-cyanobenzyl-1,3-dioxane is then reacted with sodium borohydride to form 4-(aminomethyl)benzyl-1,3-dioxane, which is then reacted with cyclohexanone to form 2-(aminomethyl)bicyclo[2.2.2]octan-2-one. The final step involves the reaction of 2-(aminomethyl)bicyclo[2.2.2]octan-2-one with hydrochloric acid to form 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride hydrochloride.
Applications De Recherche Scientifique
Baclofen has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to be effective in the treatment of spasticity associated with multiple sclerosis, spinal cord injury, cerebral palsy, and other neurological disorders. Baclofen has also been studied for its potential use in the treatment of alcohol dependence, anxiety disorders, and chronic pain.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-6-10(9(12)13)5-7-1-3-8(10)4-2-7;/h7-8H,1-6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXBCVZNYKUICE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


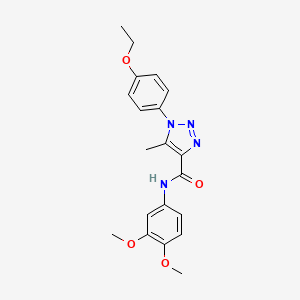
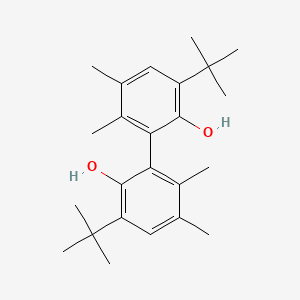
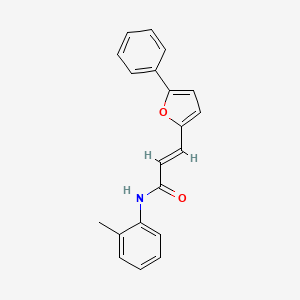
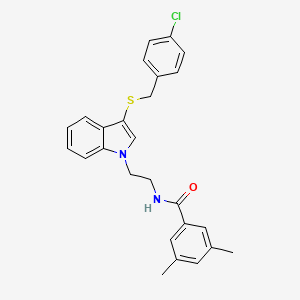



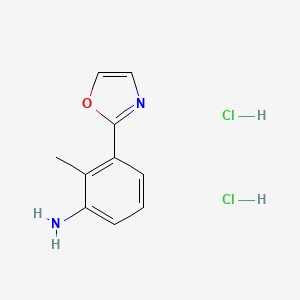

![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)
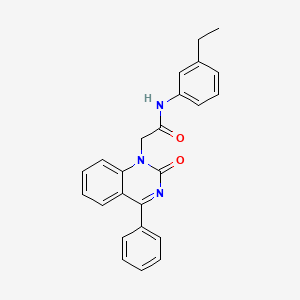
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)